molecular formula C20H18N4O4S2 B11264224 4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine

4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine

Cat. No.: B11264224
M. Wt: 442.5 g/mol
InChI Key: ZXCMWAYRPGPMQW-UHFFFAOYSA-N
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Description

4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the oxadiazole and pyridine rings. The final step involves the sulfonylation of the thiomorpholine ring.

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a halogenated pyridine.

    Sulfonylation of Thiomorpholine: The final step involves the sulfonylation of thiomorpholine using a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine ring but lacks the benzofuran and oxadiazole rings.

    Pyrazolo[3,4-d]thiazoles: These compounds have a similar heterocyclic structure but differ in the specific rings and functional groups present.

    3-(Pyridin-4-yl)-1,2,4-triazines: These compounds share the pyridine ring but have a triazine ring instead of the oxadiazole ring.

Uniqueness

4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is unique due to its combination of a benzofuran ring, an oxadiazole ring, and a thiomorpholine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O4S2/c1-13-16-12-15(30(25,26)24-8-10-29-11-9-24)2-3-17(16)27-18(13)20-22-19(23-28-20)14-4-6-21-7-5-14/h2-7,12H,8-11H2,1H3

InChI Key

ZXCMWAYRPGPMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=NC=C5

Origin of Product

United States

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